5-Iodobenzofuran-2-carboxylic acid
Overview
Description
5-Iodobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5IO3. Benzofuran compounds are characterized by a fused benzene and furan ring system, and the presence of an iodine atom at the 5-position and a carboxylic acid group at the 2-position makes this compound a unique and valuable compound for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzofuran-2-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with this compound ethyl ester.
Hydrolysis: The ethyl ester is hydrolyzed using potassium hydroxide in a mixture of ethanol and water under reflux conditions for 1 hour.
Acidification: The resulting solution is then acidified with hydrochloric acid to a pH of 2-3 and heated to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Potassium Hydroxide: Used for hydrolysis of the ester.
Hydrochloric Acid: Used for acidification.
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
5-Iodobenzofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, such as their anti-tumor, antibacterial, and anti-oxidative properties.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Industrial Applications: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzofuran derivatives are known to exert their effects through various mechanisms, including:
Inhibition of Enzymes: Some benzofuran compounds inhibit key enzymes involved in disease processes, such as kinases and proteases.
Interaction with DNA: Certain derivatives can bind to DNA and interfere with its replication and transcription.
Modulation of Signaling Pathways: Benzofuran compounds can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in dermatology.
Bergapten: Known for its use in treating skin disorders.
Nodekenetin: An anticancer agent.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: Exhibits antimicrobial and anticancer activities.
Uniqueness
5-Iodobenzofuran-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .
Properties
IUPAC Name |
5-iodo-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZGMVAKCVJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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